OXE Receptor Antagonist Potency: 3-Tert-butyl-5-chloro-1,2-oxazole vs. Representative OXE Antagonists
3-Tert-butyl-5-chloro-1,2-oxazole exhibits an IC50 of 6 nM for antagonist activity at the OXE receptor in human neutrophils, assessed as inhibition of 5-oxo-ETE-induced calcium mobilization [1]. This potency is intermediate among known OXE receptor antagonists: it is 54-fold more potent than a comparator with an IC50 of 323 nM [2], yet 300-fold less potent than the ultra-potent antagonist S-Y048 (IC50 = 20 pM) [3] and 20-fold less potent than S-C025 (IC50 = 120 pM) . The compound's potency is comparable to the active enantiomers of certain racemic antagonists reported to have IC50 values of 6–7 nM [4].
| Evidence Dimension | OXE receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | S-Y048: 20 pM; S-C025: 120 pM; BDBM50446960: 323 nM; Active enantiomers (racemic antagonists): 6–7 nM |
| Quantified Difference | 54-fold more potent than 323 nM comparator; 300-fold less potent than S-Y048; 20-fold less potent than S-C025 |
| Conditions | Human neutrophils, 5-oxo-ETE-induced calcium mobilization assay, 2 min incubation |
Why This Matters
This intermediate potency positions 3-tert-butyl-5-chloro-1,2-oxazole as a valuable tool compound for studying OXE receptor pharmacology without the extreme potency that may complicate dose-response studies.
- [1] BindingDB. BDBM50054793 (CHEMBL3341972). IC50 = 6 nM. Antagonist activity at OXE receptor in human neutrophils. View Source
- [2] BindingDB. BDBM50446960 (CHEMBL3115787). IC50 = 323 nM. Antagonist activity at OXE receptor. View Source
- [3] Cossette, C., et al. Targeting the OXE receptor as a potential novel therapy for asthma. ScienceDirect, 2020. S-Y048 IC50 = 20 pM. View Source
- [4] Two Potent OXE-R Antagonists: Assignment of Stereochemistry. ACS Publications. Active enantiomer IC50 = 6–7 nM. View Source
